molecular formula C18H33N3O3 B6909413 N-(3-methylbutan-2-yl)-1-[2-(oxan-4-ylamino)-2-oxoethyl]piperidine-4-carboxamide

N-(3-methylbutan-2-yl)-1-[2-(oxan-4-ylamino)-2-oxoethyl]piperidine-4-carboxamide

Cat. No.: B6909413
M. Wt: 339.5 g/mol
InChI Key: JUCSRGDNLHLAAG-UHFFFAOYSA-N
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Description

N-(3-methylbutan-2-yl)-1-[2-(oxan-4-ylamino)-2-oxoethyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a common structural motif in many biologically active molecules, and includes functional groups that may confer unique chemical and biological properties.

Properties

IUPAC Name

N-(3-methylbutan-2-yl)-1-[2-(oxan-4-ylamino)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O3/c1-13(2)14(3)19-18(23)15-4-8-21(9-5-15)12-17(22)20-16-6-10-24-11-7-16/h13-16H,4-12H2,1-3H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCSRGDNLHLAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NC(=O)C1CCN(CC1)CC(=O)NC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutan-2-yl)-1-[2-(oxan-4-ylamino)-2-oxoethyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Oxan-4-ylamino Group: This step involves the reaction of the piperidine derivative with an oxan-4-ylamine under conditions that promote nucleophilic substitution.

    Attachment of the 3-methylbutan-2-yl Group: This can be achieved through an alkylation reaction, where the piperidine derivative is treated with a 3-methylbutan-2-yl halide in the presence of a base.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutan-2-yl)-1-[2-(oxan-4-ylamino)-2-oxoethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at different positions, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, targeting specific functional groups such as the carboxamide or oxan-4-ylamino groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperidine ring or the oxan-4-ylamino group. Common reagents include halides, amines, and alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(3-methylbutan-2-yl)-1-[2-(oxan-4-ylamino)-2-oxoethyl]piperidine-4-carboxamide can be used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may serve as a lead compound in drug discovery. Its piperidine ring is a common feature in many pharmaceuticals, suggesting potential activity in various biological assays. Researchers might investigate its effects on different biological targets, such as enzymes or receptors.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple functional groups allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties, potentially leading to the development of new drugs for treating various diseases.

Industry

Industrially, this compound could be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds. Its unique structure might also find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methylbutan-2-yl)-1-[2-(oxan-4-ylamino)-2-oxoethyl]piperidine-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound might inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptor Interaction: It could interact with cell surface or intracellular receptors, modulating signal transduction pathways.

    Pathway Modulation: The compound might affect various biochemical pathways, leading to changes in cellular processes such as metabolism, proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylbutan-2-yl)-1-[2-(oxan-4-ylamino)-2-oxoethyl]piperidine-4-carboxamide: shares structural similarities with other piperidine derivatives, such as:

Uniqueness

The uniqueness of N-(3-methylbutan-2-yl)-1-[2-(oxan-4-ylamino)-2-oxoethyl]piperidine-4-carboxamide lies in its specific combination of functional groups and the spatial arrangement of these groups. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

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